molecular formula C18H20ClNO3S B2910946 3-(tert-butyl)-4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine CAS No. 338747-77-6

3-(tert-butyl)-4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B2910946
CAS No.: 338747-77-6
M. Wt: 365.87
InChI Key: RLYKWMRVLAFKOJ-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine is a benzoxazine derivative characterized by a bicyclic structure containing oxygen and nitrogen atoms. The tert-butyl group at the 3-position introduces steric bulk, while the 4-chlorophenylsulfonyl moiety at the 4-position provides strong electron-withdrawing properties. Benzoxazines are widely studied for their applications in medicinal chemistry (e.g., enzyme inhibition) and materials science due to their rigid heterocyclic framework .

Properties

IUPAC Name

3-tert-butyl-4-(4-chlorophenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3S/c1-18(2,3)17-12-23-16-7-5-4-6-15(16)20(17)24(21,22)14-10-8-13(19)9-11-14/h4-11,17H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYKWMRVLAFKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(tert-butyl)-4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine (CAS Number: 478048-81-6) is a synthetic compound belonging to the benzoxazine family. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. The unique structural features of this compound, such as the tert-butyl group and sulfonyl moiety, may influence its interaction with biological targets.

  • Molecular Formula : C19H22ClNO3S
  • Molecular Weight : 379.9 g/mol
  • Boiling Point : 502.6 ± 60.0 °C (predicted)
  • Density : 1.265 ± 0.06 g/cm³ (predicted)
  • pKa : -2.45 ± 0.40 (predicted) .

The mechanism of action of this compound involves its ability to interact with various biological targets. It is hypothesized that the compound may act by:

  • Binding to specific receptors or enzymes, leading to modulation of their activity.
  • Exhibiting antagonistic effects on serotonin receptors, particularly the 5HT3 receptor, which is linked to various physiological responses including nausea and anxiety .

Antimicrobial Properties

Research indicates that benzoxazine derivatives exhibit significant antimicrobial activity. The presence of the sulfonyl group in this compound enhances its potential as an antimicrobial agent. Specific studies have shown:

  • Compounds similar to this compound have been tested for their efficacy against various bacterial strains, demonstrating promising results .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties:

  • Preliminary studies indicate that benzoxazine derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
  • The sulfonamide group has been associated with enhanced cytotoxicity against certain cancer cell lines .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Study on Serotonin Receptor Antagonism :
    • A series of benzoxazine derivatives were synthesized and evaluated for their ability to antagonize the 5HT3 receptor.
    • The study found that modifications at the benzoxazine ring significantly influenced receptor affinity and antagonistic activity .
  • Antimicrobial Efficacy Assessment :
    • A comparative study evaluated various benzoxazine compounds against a panel of microbial pathogens.
    • Results indicated that compounds with similar substituents to those in this compound exhibited broad-spectrum antimicrobial activity .

Data Table: Comparison of Biological Activities

Compound NameAntimicrobial ActivityAnticancer ActivityReceptor Affinity (Ki)
Benzoxazine AModerateHigh0.019 nM
Benzoxazine BHighModerateNot reported
This compound PromisingPotentially highNot yet determined

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-(tert-butyl)-4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine, we analyze structurally related benzoxazine derivatives. Key differences in substituents, molecular weight, and functional groups are highlighted below.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₁₈H₁₉ClNO₃S ~374.57 -SO₂-C₆H₄-Cl, -C(CH₃)₃ High steric bulk, electron-deficient ring system
4-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-3,4-dihydro-2H-1,4-benzoxazine C₁₄H₁₂ClN₃O₂S 321.79 -CO-pyrimidine, -S-CH₃ Moderate polarity, potential for π-π stacking
4-(2-Nitrobenzyl)-3-phenyl-3,4-dihydro-2H-1,4-benzoxazin-2-ol C₂₁H₁₇N₂O₄ 367.37 -NO₂-C₆H₄-CH₂, -C₆H₅ Electron-withdrawing nitro group, hydrogen-bonding capability
6,8-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine C₁₀H₁₃NO 163.22 -CH₃ (at 6,8 positions) Enhanced lipophilicity, reduced steric hindrance
[3-(tert-Butyl)-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl][3-(trifluoromethyl)phenyl]methanone C₂₁H₂₁F₃NO₂ 392.40 -CO-C₆H₄-CF₃, -C(CH₃)₃, -CH₃ High lipophilicity, strong electron-withdrawing CF₃ group

Key Comparative Insights

The trifluoromethylphenyl methanone group in ’s compound provides even stronger electron withdrawal, which may increase reactivity in electrophilic substitution reactions .

This contrasts with smaller substituents like methyl groups () or hydrogen-bonding nitrobenzyl groups ().

Solubility and Lipophilicity: Sulfonyl and trifluoromethyl groups (target compound and ) generally reduce solubility in nonpolar solvents compared to methyl or methoxy substituents (). The pyrimidine-carbonyl group in ’s compound introduces polarity, favoring aqueous solubility over the target compound’s sulfonyl group .

Biological Relevance :

  • Sulfonyl-containing benzoxazines (e.g., the target compound) are often explored as protease inhibitors due to their ability to mimic peptide substrates. In contrast, nitro or trifluoromethyl derivatives () may target oxidative stress pathways .

Structural Analysis and Crystallography

Crystallographic data for benzoxazine derivatives are typically resolved using programs like SHELXL (), which is critical for confirming substituent orientation and intermolecular interactions. For instance, the tert-butyl group’s spatial arrangement in the target compound could lead to distinct packing patterns compared to planar nitrobenzyl analogs () .

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